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molecular formula C6H11NO4S B1489445 Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate CAS No. 1253789-57-9

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

Cat. No. B1489445
M. Wt: 193.22 g/mol
InChI Key: DOQNCFXSMXIUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314250B2

Procedure details

To a solution of crude 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (310 mg, approx. 0.61 mmol) in tetrahydrofuran (3.6 mL) was added lithium hydroxide hydrate (51 mg, 1.2 mmol) followed by water (910 μL). The reaction mixture was stirred at room temperature for 2 h, and then the mixture was concentrated under reduced pressure to remove tetrahydrofuran. The remaining solution was stirred and approximately 25 drops of 1 M hydrochloric acid were added to bring the pH to 4.5. The sample was stirred for 10 min and the aqueous solution was decanted away from the yellow gum. The gum was washed with water (2 mL). The combined aqueous layers were evaporated to dryness, and dried overnight to give 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid as a pale yellow residue (292 mg).
Quantity
310 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
910 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:10][CH2:9][S:8](=[O:12])(=[O:11])[NH:7]1)=[O:5])C.O.[OH-].[Li+].O>O1CCCC1>[O:11]=[S:8]1(=[O:12])[CH2:9][CH2:10][CH:6]([C:4]([OH:5])=[O:3])[NH:7]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
C(C)OC(=O)C1NS(CC1)(=O)=O
Name
lithium hydroxide hydrate
Quantity
51 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3.6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
910 μL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
STIRRING
Type
STIRRING
Details
The remaining solution was stirred
ADDITION
Type
ADDITION
Details
approximately 25 drops of 1 M hydrochloric acid were added
STIRRING
Type
STIRRING
Details
The sample was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the aqueous solution was decanted away from the yellow gum
WASH
Type
WASH
Details
The gum was washed with water (2 mL)
CUSTOM
Type
CUSTOM
Details
The combined aqueous layers were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=S1(NC(CC1)C(=O)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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